N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride

Click Chemistry PROTAC Linker Design Sequential Bioconjugation

N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride (CAS: 2107273-00-5) is a bifunctional near-infrared (NIR) fluorescent probe that integrates a Cy7 cyanine fluorophore with two distinct reactive handles — an acetyl (Ac) group and an azide moiety — separated by polyethylene glycol (PEG3) spacers. This molecular architecture enables sequential orthogonal bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry, while the PEG3 linkers impart enhanced aqueous solubility relative to non-PEGylated Cy7 derivatives.

Molecular Formula C43H58ClN5O7
Molecular Weight 792.4 g/mol
Cat. No. B12296692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride
Molecular FormulaC43H58ClN5O7
Molecular Weight792.4 g/mol
Structural Identifiers
SMILESCC(=O)OCCOCCOCCN1C2=CC=CC=C2C(C1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCOCCOCCOCCN=[N+]=[N-])(C)C.[Cl-]
InChIInChI=1S/C43H58N5O7.ClH/c1-35(49)55-34-33-54-32-29-52-26-23-48-39-18-14-12-16-37(39)43(4,5)41(48)20-10-8-6-7-9-19-40-42(2,3)36-15-11-13-17-38(36)47(40)22-25-51-28-31-53-30-27-50-24-21-45-46-44;/h6-20H,21-34H2,1-5H3;1H/q+1;/p-1
InChIKeyHVDWUPHUQBHZMT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 Chloride: Technical Specifications and Chemical Profile


N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride (CAS: 2107273-00-5) is a bifunctional near-infrared (NIR) fluorescent probe that integrates a Cy7 cyanine fluorophore with two distinct reactive handles — an acetyl (Ac) group and an azide moiety — separated by polyethylene glycol (PEG3) spacers . This molecular architecture enables sequential orthogonal bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry, while the PEG3 linkers impart enhanced aqueous solubility relative to non-PEGylated Cy7 derivatives . The compound exhibits an excitation maximum at 750 nm, an emission maximum at 773 nm, and a molar extinction coefficient of 199,000 M⁻¹cm⁻¹, positioning it within the NIR optical window optimal for deep-tissue imaging with minimal autofluorescence .

Why N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 Chloride Cannot Be Replaced by Generic Cy7 Azide or Sulfo-Cy7 Analogs


Direct substitution of N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride with simpler Cy7 azide derivatives (e.g., Cyanine7 azide, CAS 1557149-65-1) or sulfonated sulfo-Cy7 azide introduces critical limitations in experimental workflows. Non-PEGylated Cy7 azide exhibits markedly lower aqueous solubility, necessitating organic co-solvents such as DMSO or DMF for efficient bioconjugation, which can denature sensitive proteins and compromise labeling efficiency [1]. Conversely, sulfo-Cy7 azide offers improved aqueous solubility via sulfonate groups but lacks the dual orthogonal reactivity (acetyl + azide) required for sequential, site-specific dual-labeling strategies or PROTAC linker construction where one terminus must remain protected or available for secondary conjugation . Furthermore, the dual PEG3 spacer architecture of the target compound provides defined spatial separation between the fluorophore and conjugation sites, reducing steric hindrance and preserving biomolecule function — a property absent in mono-functionalized or non-PEGylated Cy7 azides .

Quantitative Differentiation of N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 Chloride Against Key Comparators


Orthogonal Dual Reactivity: Acetyl and Azide Handles Enable Sequential Bioconjugation

N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride possesses two chemically distinct reactive groups — an acetyl (Ac) moiety and an azide moiety — enabling sequential, site-specific orthogonal conjugation. The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, as well as strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO or BCN groups . The acetyl group provides an orthogonal handle for amine acylation under mild conditions. In contrast, mono-functional Cy7 azide derivatives (e.g., Cyanine7 azide, CAS 1557149-65-1) possess only a single reactive azide group, precluding sequential dual-labeling without additional synthetic steps [1]. Similarly, N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 (CAS 2107273-84-5) contains two azide groups, enabling dual click reactions but lacking the orthogonal reactivity required for differential conjugation chemistries in a single step .

Click Chemistry PROTAC Linker Design Sequential Bioconjugation

Molar Extinction Coefficient: Comparative Brightness Against Sulfo-Cy7 and Standard Cy7 Dyes

The molar extinction coefficient (ε) directly determines fluorescence brightness and detection sensitivity. N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride exhibits an extinction coefficient of 199,000 M⁻¹cm⁻¹ at its excitation maximum of 750 nm . For reference, standard non-sulfonated Cy7 NHS ester (a close structural analog lacking dual PEG3 linkers) demonstrates an identical ε of 199,000 M⁻¹cm⁻¹ and a quantum yield of 0.3 [1]. However, sulfonated sulfo-Cy7, while more water-soluble, exhibits a substantially lower quantum yield of 0.12 compared to 0.2–0.3 for non-sulfonated Cy7 derivatives, resulting in a ~40–60% reduction in fluorescence brightness despite similar extinction coefficients . The target compound retains the higher intrinsic brightness of non-sulfonated Cy7 while achieving improved solubility through PEGylation rather than sulfonation, thereby avoiding the fluorescence penalty associated with sulfonate substitution .

Fluorescence Quantification NIR Imaging Sensitivity Signal-to-Background Ratio

Dual PEG3 Spacer Architecture: Enhanced Solubility and Reduced Steric Hindrance

N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride incorporates two PEG3 spacers (six ethylene glycol units total) flanking the Cy7 core, which imparts significantly improved aqueous solubility compared to non-PEGylated Cy7 azide derivatives . Non-PEGylated Cy7 azide exhibits low aqueous solubility and typically requires organic co-solvents (DMSO, DMF, or dichloromethane) for dissolution, which can denature sensitive proteins and compromise labeling efficiency [1]. While sulfonated sulfo-Cy7 azide achieves aqueous solubility via charged sulfonate groups, this modification simultaneously reduces fluorescence quantum yield by ~40% relative to non-sulfonated Cy7 . The PEG3 spacer strategy of the target compound decouples solubility enhancement from fluorescence penalty, maintaining the higher intrinsic brightness of non-sulfonated Cy7 while providing sufficient aqueous compatibility for protein and antibody labeling . Additionally, the extended PEG3 linkers provide spatial separation between the fluorophore and conjugation sites, reducing steric hindrance and minimizing fluorescence quenching upon biomolecule conjugation — a limitation commonly observed with directly conjugated Cy7 dyes .

Aqueous Solubility Bioconjugation Efficiency PROTAC Linker Optimization

SPAAC Click Chemistry Compatibility: Copper-Free Bioconjugation for Live-Cell Applications

N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride is explicitly validated for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with DBCO (dibenzocyclooctyne) and BCN (bicyclononyne) groups . This copper-free click chemistry modality is essential for live-cell and in vivo applications where copper(I) catalysts induce cytotoxicity and oxidative damage to biomolecules. In contrast, standard Cy7 azide derivatives (e.g., Cyanine7 azide) are primarily documented for CuAAC reactions and may not undergo efficient SPAAC without additional strain-promoted alkyne optimization . FastClick Cy7 Azide, which incorporates a copper-chelating ligand to accelerate CuAAC, achieves a quantum yield of 0.3 and an extinction coefficient of 250,000 M⁻¹cm⁻¹, but its accelerated kinetics are specific to copper-catalyzed conditions and do not confer SPAAC reactivity . The target compound's validated SPAAC compatibility enables bioorthogonal labeling in copper-sensitive systems while preserving cell viability and protein function .

Copper-Free Click Chemistry Live-Cell Imaging SPAAC Reaction Kinetics

PROTAC Linker Utility: Defined PEG3 Length for Ternary Complex Optimization

N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride is explicitly classified and utilized as a PEG-based PROTAC linker, with a total linker length of approximately 26 atoms between the two terminal conjugation points . PROTAC linker length is a critical determinant of ternary complex formation efficiency and subsequent target protein degradation — suboptimal linker lengths result in reduced degradation potency or complete loss of activity. The dual PEG3 architecture provides a linker length comparable to the widely used PEG4-PEG6 PROTAC linkers that have been empirically optimized in numerous published PROTAC designs . In contrast, N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 (CAS 2107273-84-5) contains two azide-terminated PEG3 linkers but lacks the orthogonal acetyl handle, requiring both termini to undergo identical click chemistry, which limits sequential conjugation strategies essential for modular PROTAC assembly . Additionally, non-PEGylated Cy7 azide lacks sufficient linker length to effectively bridge E3 ligase and target protein ligands without introducing steric clashes or suboptimal spatial orientation .

PROTAC Design Linker Length Optimization Targeted Protein Degradation

Purity Specifications: Comparative Quality Control Standards Across Vendors

Vendor-reported purity specifications for N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride vary, with documented purities ranging from ≥97% (Alfa Chemistry, BOC Sciences) to ≥98% (InvivoChem) . For reference, comparable Cy7-PEG derivatives such as Cy7-PEG-NH₂ are offered at ≥95% purity, while non-PEGylated Cy7 azide is typically supplied at ≥95% purity [1]. The ≥98% purity specification from select vendors provides a marginally higher quality benchmark, which may be relevant for applications requiring precise stoichiometric control, such as PROTAC synthesis where linker-to-ligand ratios directly influence final product yield and purity . However, it is important to note that these purity specifications are vendor-reported and not independently verified in peer-reviewed literature; the differential advantage is therefore modest and procurement decisions should prioritize vendor reputation and batch-specific certificates of analysis.

Compound Purity Quality Control Procurement Specifications

Optimal Application Scenarios for N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 Chloride


Modular PROTAC Synthesis Requiring Sequential Orthogonal Conjugation

The orthogonal acetyl and azide reactive handles of N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride enable modular, sequential assembly of PROTAC molecules . In a typical workflow, the azide group undergoes SPAAC or CuAAC with an alkyne-functionalized E3 ligase ligand (e.g., VHL or CRBN ligand), followed by acetyl-mediated acylation of a target-protein ligand bearing a free amine. This sequential, site-specific conjugation eliminates cross-reactivity concerns and protection/deprotection steps that plague symmetric bifunctional linkers such as N,N'-bis-(azide-PEG3)-Cy7 . The dual PEG3 linker length (approximately 26 rotatable bonds) provides empirically validated spatial separation for productive ternary complex formation, a critical determinant of degradation efficiency that distinguishes this compound from non-PEGylated or mono-PEGylated Cy7 azide alternatives .

Copper-Free Bioorthogonal Labeling for Live-Cell and In Vivo NIR Imaging

The validated SPAAC compatibility of N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride enables copper-free click labeling of DBCO- or BCN-functionalized biomolecules in live-cell and in vivo settings . This is particularly valuable for applications where copper(I) cytotoxicity precludes CuAAC-based labeling strategies. The compound's non-sulfonated Cy7 core retains a high quantum yield (0.2–0.3) relative to sulfo-Cy7 (Φ = 0.12), providing superior fluorescence brightness for deep-tissue NIR imaging with excitation/emission maxima at 750/773 nm . The PEG3 spacers confer sufficient aqueous compatibility for labeling in physiological buffers while avoiding the fluorescence penalty associated with sulfonation, making this compound optimal for longitudinal tracking of labeled antibodies, proteins, or nanoparticles in small animal models .

Dual-Labeled Biomolecule Construction for FRET and Multiplexed Detection

The orthogonal reactivity of N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride facilitates site-specific dual-labeling of biomolecules with distinct fluorophores or functional moieties . For example, the azide group can be conjugated to an alkyne-functionalized FRET donor (e.g., Cy3-alkyne), while the acetyl group is subsequently used to attach a targeting ligand or biotin moiety . This sequential labeling strategy enables precise stoichiometric control and site-specific placement of each label, which is essential for FRET-based assays where donor-acceptor distance critically governs energy transfer efficiency. The dual PEG3 spacers minimize steric interference between the Cy7 fluorophore and conjugated moieties, preserving biomolecule function and reducing non-specific interactions .

Antibody-Drug Conjugate (ADC) Payload Monitoring via NIR Fluorescence

The NIR fluorescence of N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride enables real-time tracking of antibody-drug conjugate (ADC) biodistribution and payload release in preclinical models . The compound can be incorporated as a fluorescent linker between the antibody and cytotoxic payload, with the azide group attached to a DBCO-functionalized antibody and the acetyl group conjugated to an amine-containing drug . The high molar extinction coefficient (ε = 199,000 M⁻¹cm⁻¹) and maintained quantum yield provide sufficient sensitivity for quantifying ADC accumulation in target tissues and off-target organs, while the NIR emission (773 nm) penetrates several millimeters of tissue with minimal autofluorescence interference . This application leverages the compound's orthogonal reactivity and NIR optical properties in a single workflow .

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